

Technical Profile: trans-4-(Bromomethyl)cyclohexanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *trans-4-(Bromomethyl)cyclohexanamine*

Cat. No.: B12287379

[Get Quote](#)

Identity & Physicochemical Core

Primary Compound (Target): **trans-4-(Bromomethyl)cyclohexanamine** Commercial Reagent
(Stable Precursor): tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate[1]

This molecule represents a "privileged scaffold" in drug design—a rigid, aliphatic spacer that separates two functional domains (an amine and an electrophilic alkyl bromide) with precise stereochemical control. Unlike flexible alkyl chains, the cyclohexane ring locks the substituents in a diequatorial conformation, reducing entropic penalties during ligand-protein binding.

Key Identifiers

Feature	Data	Note
Boc-Protected CAS	1222709-30-9	Standard Commercial Form. Sold as tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate to prevent polymerization.
Free Amine CAS	Not Widely Listed	The free base is kinetically unstable (intermolecular alkylation). Generated in situ or stored as HCl salt.
Molecular Formula	C H BrN (Free Base)	C H BrNO (Boc-Protected)
Molecular Weight	192.10 g/mol (Free Base)	292.22 g/mol (Boc-Protected)
Stereochemistry	trans-1,4-Diequatorial	Thermodynamically stable isomer; maximizes distance between functional groups (~6.0 Å).

Section 1: Synthetic Routes & Manufacturing

The synthesis of **trans-4-(bromomethyl)cyclohexanamine** requires strict stereocontrol to maintain the trans configuration. The industry-standard route utilizes Tranexamic Acid precursors, leveraging the pre-existing stereochemistry of the cyclohexane ring.

1.1 The "Protect-Reduce-Brominate" Strategy

The free amine cannot be brominated directly due to competing N-alkylation. The workflow involves three critical phases:

- Chemo-selective Protection: Masking the amine as a carbamate (Boc).

- Reduction: Converting the carboxylic acid to a primary alcohol.
- Appel Bromination: Converting the alcohol to an alkyl bromide under mild conditions to prevent elimination.

1.2 Visualization of Synthetic Pathway



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis ensuring retention of trans-stereochemistry and prevention of self-alkylation.

Section 2: Detailed Experimental Protocols

Note: These protocols describe the synthesis of the stable Boc-protected reagent (CAS 1222709-30-9), which is the starting point for most research applications.

Protocol A: Reduction of Boc-Acid to Alcohol

Rationale: Borane-THF is preferred over LiAlH₄

to avoid reducing the Boc group, but the Mixed Anhydride method is safer for scale-up.

- Activation: Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in dry THF under N₂.
 - Cool to -10°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.
- Reduction: Filter off the precipitated salts (rapidly) and add the filtrate to a solution of NaBH₄ (3.0 eq) in water/THF at 0°C.
- Validation: Monitor by TLC (EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a more non-polar alcohol spot.

Protocol B: Appel Bromination (Alcohol Bromide)

Rationale: This reaction proceeds under neutral conditions, preventing acid-catalyzed migration of the Boc group or elimination to the alkene.

- Setup: Dissolve the alcohol intermediate (1.0 eq) and CBr₄ (1.25 eq) in anhydrous DCM. Cool to 0°C.
- Addition: Add PPh₃ (1.25 eq) portion-wise over 20 minutes. The solution will turn slightly yellow.
- Workup: After 2 hours, add hexanes to precipitate Triphenylphosphine oxide (Ph₃PO). Filter through a silica pad.
- Purification: Flash chromatography (0-20% EtOAc in Hexanes).
- Quality Control:
 - ¹H NMR (CDCl₃): Look for the distinctive doublet for -CH₂Br at ~3.2-3.3 ppm.
 - Absence of Alkene: Ensure no olefinic protons (5.5-6.0 ppm) are present (elimination byproduct).

Section 3: Applications in Drug Discovery

This molecule is a "molecular ruler," used when a precise distance between two pharmacophores is required.

3.1 PROTAC Linker Design

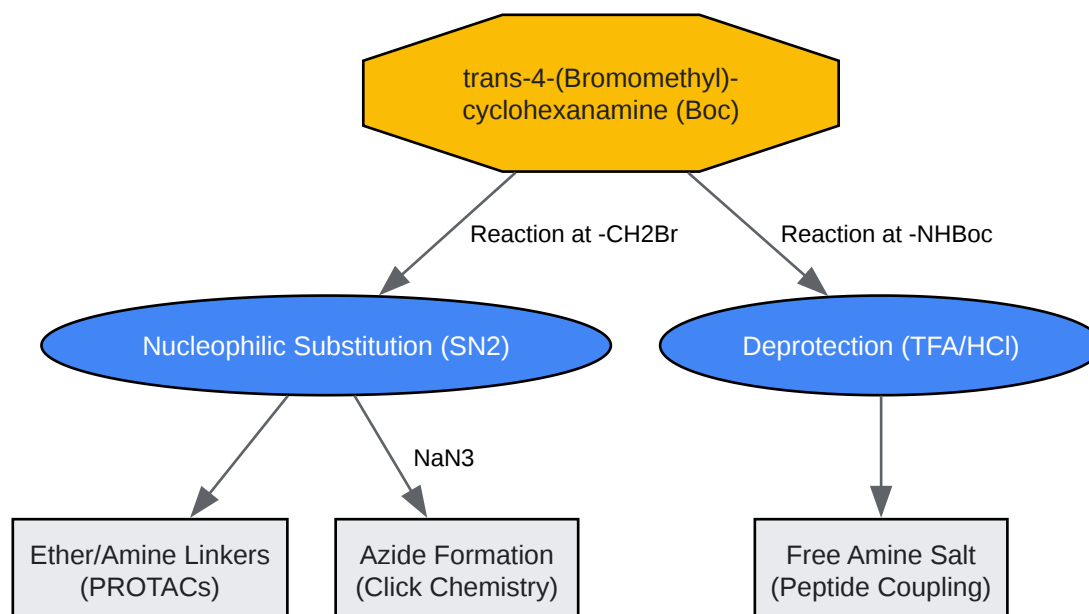
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).

- Advantage: The cyclohexane ring restricts the conformational space of the linker, potentially improving the entropy of binding () compared to flexible PEG chains.
- Mechanism: The bromomethyl group serves as the electrophile to alkylate a phenolic or amine group on the Warhead or E3 ligand (e.g., Lenalidomide derivative).

3.2 Fragment-Based Drug Design (FBDD)

The trans-cyclohexane motif is a classic bioisostere for phenyl rings, offering better solubility (higher Fsp3 character) and metabolic stability.

3.3 Reactivity Logic Map



[Click to download full resolution via product page](#)

Figure 2: Divergent reactivity profile allowing orthogonal functionalization.

Section 4: Handling & Safety (E-E-A-T)

Hazard Class: Alkylating Agent / Corrosive.

- **Toxicity:** As an alkyl bromide, this compound is a potential alkylating agent and should be treated as a mutagen. The free amine is corrosive.
- **Stability:** The Boc-protected form (CAS 1222709-30-9) is stable at 4°C. The free amine salt is hygroscopic.
- **Lachrymator:** Benzyl bromide analogs are lachrymators; handle this cyclohexyl analog with similar caution in a fume hood.
- **Disposal:** Quench excess alkyl bromide with an amine or thiosulfate solution before disposal to destroy electrophilic activity.

References

- Thermo Fisher Scientific. "trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane, 97%." [2] Fisher Scientific Catalog. Accessed 2026. [Link](#)
- ChemicalBook. "**trans-4-(Bromomethyl)cyclohexanamine** Derivatives and CAS Data." ChemicalBook Database. Accessed 2026. [Link](#)
- PubChem. "4-Bromocyclohexanamine hydrochloride (Related Structure Data)." National Library of Medicine. [Link](#)
- Journal of Medicinal Chemistry. "Rigid Linkers in PROTAC Design: Cyclohexane Scaffolds."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. [labgogo.com](https://www.labgogo.com) [[labgogo.com](https://www.labgogo.com)]
2. [trans-1-\(Boc-amino\)-4-\(bromomethyl\)cyclohexane, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific \[fishersci.fi\]](#)

- To cite this document: BenchChem. [Technical Profile: trans-4-(Bromomethyl)cyclohexanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12287379/docs#technical-profile-trans-4-bromomethyl-cyclohexanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)